Reserpine phosphate

Description

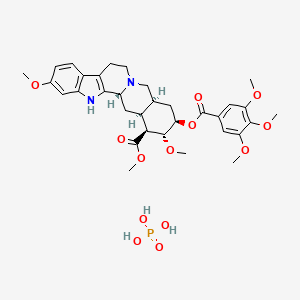

Structure

3D Structure of Parent

Properties

CAS No. |

1263-94-1 |

|---|---|

Molecular Formula |

C33H43N2O13P |

Molecular Weight |

706.7 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;phosphoric acid |

InChI |

InChI=1S/C33H40N2O9.H3O4P/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;1-5(2,3)4/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;(H3,1,2,3,4)/t18-,22+,24-,27-,28+,31+;/m1./s1 |

InChI Key |

DDFUAKBZKZESMV-BQTSRIDJSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.OP(=O)(O)O |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.OP(=O)(O)O |

Origin of Product |

United States |

Historical and Contextual Perspectives in Research

Discovery and Isolation from Natural Sources

The journey of reserpine (B192253) is deeply rooted in traditional medicine, specifically from the plant Rauwolfia serpentina, commonly known as Indian snakeroot. wikipedia.orgnumberanalytics.com For centuries, the root of this plant was used in India to treat a variety of ailments, including hypertension, insanity, snakebites, and fever. wikipedia.orgresearchgate.net One local name for the plant, pagal-ka-dawa, translates to "herb against insanity." actaspsiquiatria.es

Western medicine began to take notice in the mid-20th century. numberanalytics.comactaspsiquiatria.es Reports from Indian physicians on the plant's hypotensive and sedative effects, particularly a 1949 publication by cardiologist Rustom Jal Vakil in the British Heart Journal, garnered international attention. actaspsiquiatria.es In the United States, Dr. Robert W. Wilkins of the Massachusetts Memorial Hospital's Hypertension Clinic initiated clinical trials with crude Rauwolfia extracts in 1950, observing its slow-acting but effective blood-pressure-lowering and sedative properties. ebsco.com

The pivotal moment came in 1952 when a team of researchers at the Swiss pharmaceutical company Ciba, including Emil Schlittler, Johannes Müller, and Hugo J. Bein, successfully isolated the primary active alkaloid from the plant's roots. actaspsiquiatria.es They named this pure crystalline compound reserpine. actaspsiquiatria.es This isolation was a significant achievement, as previous attempts had been hindered by the limited analytical methods of the time. actaspsiquiatria.es The molecular structure of reserpine, a complex indole (B1671886) alkaloid, was elucidated in 1953, and its natural configuration was published in 1955. wikipedia.orgslideshare.net The first total chemical synthesis of reserpine was a landmark achievement in organic chemistry, completed by Robert B. Woodward in 1958. wikipedia.orgacs.org

| Year | Milestone | Key Individuals/Groups | Significance |

|---|---|---|---|

| 1949 | Publication on hypotensive effects of Rauwolfia in a Western journal. actaspsiquiatria.es | Rustom Jal Vakil | Brought traditional Indian knowledge to the attention of Western medicine. actaspsiquiatria.es |

| 1950 | Initiation of clinical trials with Rauwolfia extracts in the U.S. ebsco.com | Robert W. Wilkins | Began systematic Western clinical investigation of the plant's effects. ebsco.com |

| 1952 | Isolation of pure, crystalline reserpine. wikipedia.orgactaspsiquiatria.es | Emil Schlittler, Johannes Müller, Hugo J. Bein (Ciba) | Identified the primary active compound responsible for the plant's medicinal properties. actaspsiquiatria.es |

| 1953 | Elucidation of reserpine's molecular structure. wikipedia.org | Research teams in the field | Determined the complex chemical makeup of the alkaloid. wikipedia.orgslideshare.net |

| 1958 | First total synthesis of reserpine. wikipedia.orgacs.org | Robert B. Woodward | A landmark achievement in synthetic organic chemistry. wikipedia.org |

Early Academic Investigations and Pharmacological Characterization

Following its isolation, reserpine became the subject of intense pharmacological investigation. In 1953, Hugo Bein at Ciba discovered the potent pharmacological properties of the isolated compound, noting it was a thousand times more powerful than the crude Rauwolfia extracts. actaspsiquiatria.es Early animal studies revealed a unique "tranquilizing" effect, distinct from other sedatives. actaspsiquiatria.esnih.gov Researchers observed that reserpine induced a state of calmness and sedation without causing a loss of consciousness or significant motor impairment at lower doses. actaspsiquiatria.es

A key finding from these early investigations was reserpine's effect on the autonomic and central nervous systems. ebsco.com It was shown to lower blood pressure and decrease heart rate. ebsco.com Crucially, researchers like Bernard Brodie at the National Institutes of Health (NIH) began to unravel its mechanism of action in the mid-1950s. nih.govoxfordreference.com His laboratory was instrumental in discovering that reserpine depletes stores of monoamine neurotransmitters, such as serotonin (B10506) and norepinephrine (B1679862), from nerve endings in the brain and peripheral tissues. ebsco.comnih.govoxfordreference.com In 1955, Brodie and his colleagues demonstrated that reserpine produced a significant drop in brain serotonin levels, and they connected this biochemical action to the drug's sedative effects. oxfordreference.comannualreviews.org

Further studies by Arvid Carlsson in 1957 showed that reserpine also depleted brain dopamine (B1211576). wikipedia.org He observed that animals treated with reserpine exhibited a loss of motor control, a state of akinesia similar to symptoms of Parkinson's disease. wikipedia.orglu.se These early pharmacological characterizations established that reserpine's effects were not due to a direct interaction with receptors, but rather to its ability to interfere with the storage mechanisms of key neurotransmitters. wikipedia.orgdrugbank.com

| Observed Effect in Animal Models | Inferred Mechanism | Key Researchers/Year | Significance |

|---|---|---|---|

| Sedation, "tranquilizing" effect. actaspsiquiatria.es | Depletion of central nervous system monoamines. actaspsiquiatria.es | Hugo Bein (1953) | Characterized the unique sedative properties of the pure alkaloid. actaspsiquiatria.es |

| Depletion of brain serotonin. oxfordreference.comannualreviews.org | Inhibition of serotonin storage mechanisms. annualreviews.org | Bernard Brodie (1955) | Linked reserpine's action to a specific neurotransmitter system. oxfordreference.com |

| Akinesia (loss of spontaneous movement). wikipedia.orgnobelprize.org | Depletion of brain dopamine. wikipedia.org | Arvid Carlsson (1957) | Established the role of dopamine depletion in reserpine's motor effects. wikipedia.orglu.se |

| Lowered blood pressure. ebsco.comebsco.com | Depletion of peripheral norepinephrine. ebsco.com | Robert W. Wilkins (early 1950s) | Confirmed its antihypertensive properties. ebsco.comebsco.com |

Influence on Neurobiological Hypotheses and Research Paradigms

The discovery of reserpine's mechanism of action had a profound and lasting impact on neuroscience, directly leading to the formation of the monoamine hypothesis of depression. wikipedia.orgnih.gov In the 1950s, observations that some patients treated with reserpine developed severe depression led to a powerful hypothesis: if a drug that depletes monoamines causes depression, then depression itself might be caused by a deficiency of these neurotransmitters in the brain. nih.govopen.edusfn.org

This "chemical imbalance" theory, championed by researchers like Bernard Brodie, revolutionized psychiatry. wikipedia.orgnih.gov It shifted the focus from purely psychological explanations of depression to a biological and neurochemical paradigm. nih.govresearchgate.net The hypothesis was bolstered by parallel findings that drugs which increased monoamine levels had antidepressant effects. nih.gov Reserpine's ability to deplete serotonin, norepinephrine, and dopamine provided a clear, testable framework for understanding mood disorders. open.edusfn.org

Furthermore, Arvid Carlsson's work using reserpine was foundational to understanding the role of dopamine in motor control. lu.senih.gov By showing that reserpine-induced akinesia in animals could be reversed by administering L-DOPA (a dopamine precursor), he established a direct link between dopamine levels and motor function. lu.sescienceofparkinsons.com This line of research led to the monumental discovery that Parkinson's disease is caused by a dopamine deficiency in the basal ganglia and paved the way for L-DOPA to become the cornerstone treatment for the disease. nobelprize.orgnih.gov Thus, reserpine was instrumental in shaping two of the most significant neurobiological paradigms of the 20th century: the monoamine hypothesis of depression and the dopamine-deficiency model of Parkinson's disease. wikipedia.orgnih.gov

Reserpine as a Foundational Research Tool

Beyond its direct clinical applications, reserpine's unique and potent mechanism of action made it an invaluable tool in pharmacological and neurobiological research. ebsco.comalfa-chemistry.com Its ability to reliably and irreversibly deplete monoamines provided scientists with a model to study the consequences of neurotransmitter depletion. taylorandfrancis.comresearchgate.net By administering reserpine to laboratory animals, researchers could create a state of monoamine deficiency and then test the effects of other compounds or interventions. taylorandfrancis.comfrontiersin.org

This "reserpinized" animal model became a standard for several decades in the screening and development of new antidepressant drugs. wikipedia.orgtaylorandfrancis.com A potential antidepressant could be tested for its ability to reverse the behavioral effects of reserpine (such as sedation or akinesia), providing a functional measure of its efficacy in boosting monoamine signaling. scienceofparkinsons.com This model was crucial in the development of various classes of antidepressants, including the selective serotonin reuptake inhibitors (SSRIs). wikipedia.org

The compound also served as a critical probe for deciphering the fundamental functions of nerve cells and neurotransmitter systems. ebsco.com It helped scientists understand the life cycle of monoamines—their synthesis, storage in synaptic vesicles, release, and degradation. researchgate.net Reserpine works by irreversibly blocking the vesicular monoamine transporter (VMAT), the protein responsible for pumping monoamines into vesicles for storage. wikipedia.orgdrugbank.comresearchgate.net Studying the effects of this blockade provided deep insights into the importance of vesicular storage for protecting neurotransmitters from enzymatic breakdown in the cytoplasm and for ensuring their availability for synaptic release. open.eduresearchgate.net For these reasons, reserpine's legacy is defined as much by its productivity as a pharmacological research tool as by its history as a therapeutic agent. ebsco.com

Chemical Synthesis and Structural Elucidation Research

Pioneering Total Synthesis Methodologies

The first total synthesis of reserpine (B192253) was a monumental achievement reported by Robert B. Woodward and his team in 1956, just one year after the final elucidation of its structure. hebmu.edu.cnthieme-connect.comacs.org This work is considered a classic in the annals of organic synthesis, demonstrating exceptional strategic planning and execution with the chemical tools available at the time. lkouniv.ac.inyoutube.com

Woodward's strategy was notable for its stereoselective construction of the functionally rich E-ring early in the synthesis, followed by the sequential assembly of the other rings. hebmu.edu.cn A key step was an intermolecular Diels-Alder reaction between p-benzoquinone and vinylacrylic acid. hebmu.edu.cnorganicchemistrydata.orgyoutube.com This reaction ingeniously established the cis-fused D/E ring system and correctly set three of the five crucial stereocenters in ring E in a single step. hebmu.edu.cnyoutube.comlibretexts.org

Subsequent steps involved a series of intricate transformations to introduce the remaining functional groups and stereocenters onto the E-ring precursor. youtube.comsynarchive.com The fully elaborated E-ring intermediate, an aldehyde, was then condensed with 6-methoxytryptamine. thieme-connect.comyoutube.com The final stages of the synthesis involved a Bischler-Napieralski reaction to complete the pentacyclic carbon skeleton. thieme-connect.comorganicchemistrydata.org A cleverly designed epimerization at the C3 position was executed late in the synthesis to yield the thermodynamically less stable, but naturally correct, stereochemistry of reserpine, as the initial cyclization led to the isoreserpine (B1672293) configuration. hebmu.edu.cnthieme-connect.comlibretexts.org The entire synthesis was completed in 21 steps. thieme-connect.comthieme-connect.com

Table 1: Key Strategic Steps in Woodward's Reserpine Synthesis

| Step | Reaction | Purpose | Reference |

|---|---|---|---|

| 1 | Intermolecular Diels-Alder Reaction | Construction of the cis-fused D/E ring system and establishment of three stereocenters. | hebmu.edu.cn, libretexts.org |

| 2 | Functional Group Interconversions | Introduction of remaining stereocenters and functional groups on the E-ring. | synarchive.com, youtube.com |

| 3 | Reductive Amination / Lactamization | Coupling of the E-ring aldehyde intermediate with 6-methoxytryptamine. | thieme-connect.com |

| 4 | Bischler-Napieralski Reaction | Formation of the pentacyclic carbon skeleton of the alkaloid. | thieme-connect.com, organicchemistrydata.org |

| 5 | C3 Epimerization | Correction of the stereochemistry at C3 to match the natural product. | hebmu.edu.cn, libretexts.org |

Modern Synthetic Approaches and Strategies

Following Woodward's groundbreaking work, the synthesis of reserpine has remained a compelling target for organic chemists, serving as a platform for developing and showcasing new synthetic strategies. hebmu.edu.cnnih.gov Many modern approaches have continued to utilize the "E-ring first" strategy, focusing on novel ways to construct this stereochemically complex portion of the molecule. hebmu.edu.cn

Gilbert Stork's synthesis, for example, addressed the challenging C3 stereocenter through a kinetically-controlled cyclization of an amino-nitrile 2,3-seco-derivative, which preferentially formed the desired configuration. nih.govorganic-chemistry.org Another approach by Stephen F. Martin and colleagues featured an intramolecular Diels-Alder reaction of an aza-triene to construct a functionalized hydroisoquinoline derivative, which served as a precursor to the D/E ring system. udel.edu

More recent innovations have introduced powerful new methodologies. These include:

Asymmetric Catalysis : Enantioselective syntheses have been developed to produce the natural (-)-reserpine directly, rather than a racemic mixture. One such approach utilized a chiral catalyst-controlled formal aza-Diels-Alder reaction to set the C3 stereocenter with high diastereoselectivity. nih.gov Another strategy, the "Chiron Approach," employed the readily available chiral molecule (-)-quinic acid as a template for constructing the D/E ring precursor. acs.org

Desymmetrization Strategies : A novel approach involves using a simplified, non-stereogenic E-ring precursor. nih.gov An internal desymmetrization process later in the synthesis generates the required chirality, offering a more efficient pathway. nih.gov

Photocatalysis : Visible-light photoredox catalysis has been used to forge the tetracyclic ABCD ring system in a one-pot radical cascade reaction, demonstrating a modern approach to rapidly assemble the core structure. rhhz.net

Table 2: Comparison of Selected Reserpine Synthesis Strategies

| Strategy | Key Reaction / Concept | Innovator(s) | Reference |

|---|---|---|---|

| Pioneering Total Synthesis | Intermolecular Diels-Alder | R.B. Woodward | thieme-connect.com, acs.org |

| Kinetic Cyclization | Kinetically-controlled cyclization of an amino-nitrile | G. Stork | nih.gov, organic-chemistry.org |

| Chiron Approach | Use of (-)-quinic acid as a chiral starting material | S. Hanessian | acs.org |

| Catalytic Enantioselective Synthesis | Chiral catalyst-controlled formal aza-Diels-Alder | D. W. C. MacMillan | nih.gov |

| Desymmetrization | Use of a non-stereogenic E-ring precursor | D. Y.-K. Chen | nih.gov |

Structural Elucidation Techniques and Confirmation in Research

The determination of reserpine's complex molecular structure was a formidable task in the 1950s, relying heavily on chemical degradation studies and classical analytical methods. slideshare.net These early investigations involved hydrolyzing reserpine into its constituent parts: reserpic acid, trimethoxybenzoic acid, and methanol (B129727). slideshare.net This process helped to identify the key functional groups, including the ester linkages. slideshare.netyoutube.com

The advent of modern spectroscopic techniques has allowed for a much more detailed and definitive confirmation of reserpine's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1D (¹H NMR) and 2D NMR techniques are crucial for determining the connectivity and stereochemistry of the molecule. nih.govnih.govspectrabase.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while more advanced techniques like Residual Dipolar Coupling (RDC)-assisted NMR can help determine the relative configuration and conformation of complex molecules with multiple stereocenters. researchgate.net

Mass Spectrometry (MS) : MS is used to determine the exact mass and molecular formula of reserpine. nih.govspectrabase.com Tandem mass spectrometry (MS/MS) provides structural information by analyzing the fragmentation patterns of the molecule, which act as a fingerprint for identification. nih.govresearchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for analyzing reserpine and its derivatives. researchgate.net

X-ray Crystallography : This technique provides the ultimate confirmation of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. The relative configuration of reserpine was confirmed by X-ray crystallographic analysis. hebmu.edu.cn

Table 3: Techniques for the Structural Elucidation of Reserpine

| Technique | Information Provided | Reference |

|---|---|---|

| Chemical Degradation | Identification of basic structural components (reserpic acid, trimethoxybenzoic acid) and functional groups. | slideshare.net |

| Mass Spectrometry (MS) | Determination of molecular formula and structural information from fragmentation patterns. | nih.gov, researchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Elucidation of the carbon-hydrogen framework and connectivity. | nih.gov, spectrabase.com |

| Advanced NMR (e.g., RDC) | Determination of relative configuration and conformational analysis. | researchgate.net |

Design and Synthesis of Reserpine Analogs and Derivatives

The synthesis of analogs and derivatives of reserpine has been an area of research aimed at exploring structure-activity relationships and potentially developing compounds with modified properties. hebmu.edu.cnopenaccessjournals.com Studies have shown that certain structural features are essential for its activity; for instance, the C-18 trimethoxybenzoyl group is important, while the C3-epimer of reserpine is biologically inactive, highlighting the critical role of stereochemistry. hebmu.edu.cn

Efforts to create derivatives have involved modifying various parts of the reserpine scaffold. One example is the synthesis of reserpine methonitrate, a quaternary analog. openaccessjournals.com This was achieved by reacting reserpine with methyl iodide, resulting in quaternization of one of the nitrogen atoms. openaccessjournals.com The goal of such modifications is often to alter the compound's ability to cross the blood-brain barrier, thereby separating its peripheral and central effects. openaccessjournals.com

Other synthetic efforts have focused on creating libraries of related compounds by changing the substituents on the aromatic rings or modifying the core heterocyclic structure. For example, series of N-substituted-2-aminopyrimidines and pyrazol-4-ylpyrimidine derivatives have been designed and synthesized, inspired by the general structural motifs of kinase inhibitors, though these represent a significant departure from the reserpine scaffold itself. colab.ws

Table 4: Examples of Reserpine Derivatives and Analogs

| Compound Name / Class | Structural Modification | Purpose of Synthesis | Reference |

|---|---|---|---|

| Reserpine Methonitrate | Quaternization of a nitrogen atom | To limit central nervous system effects | openaccessjournals.com |

| Isoreserpine | Epimer at the C3 position | Often an undesired byproduct of synthesis; biologically inactive | hebmu.edu.cn, libretexts.org |

| Deserpidine | Lacks the C11 methoxy (B1213986) group | A naturally occurring congener of reserpine | rhhz.net |

Molecular and Cellular Mechanisms of Action

Vesicular Monoamine Transporter (VMAT) System Inhibition

The principal molecular target of reserpine (B192253) is the vesicular monoamine transporter (VMAT), a protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles for storage and subsequent release. researchgate.net By inhibiting VMAT, reserpine effectively depletes the readily releasable pool of these neurotransmitters. nih.govguidetopharmacology.org

Reserpine acts as an irreversible and non-specific inhibitor of both VMAT isoforms, VMAT1 and VMAT2. nih.govnih.gov While VMAT1 is predominantly found in neuroendocrine cells, VMAT2 is the primary isoform expressed in neurons of the central and peripheral nervous systems. nih.govrupress.org Reserpine binds to the transporter with high affinity, exhibiting a Ki value in the subnanomolar range. nih.gov This near-irreversible binding effectively blocks the transporter's function. nih.gov Unlike other inhibitors like tetrabenazine, which is selective for VMAT2, reserpine's dual action affects monoamine storage in both the central nervous system and peripheral tissues like the adrenal medulla. nih.govrupress.orgresearchgate.net

| Feature | VMAT1 | VMAT2 | Reference |

|---|---|---|---|

| Primary Location | Neuroendocrine Cells | Neurons (Central & Peripheral) | nih.govrupress.org |

| Reserpine Inhibition | Yes (Non-specific) | Yes (Non-specific) | nih.govnih.gov |

| Binding Nature | High-affinity, irreversible | nih.govnih.gov |

By inhibiting VMAT1 and VMAT2, reserpine prevents the uptake of monoamine neurotransmitters—including serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862)—from the neuronal cytoplasm into storage vesicles. guidetopharmacology.orgpatsnap.com This action disrupts the crucial process of sequestering neurotransmitters, which is necessary to protect them from enzymatic degradation and to concentrate them for synaptic release. patsnap.comdrugbank.com The consequence is a profound and long-lasting depletion of stored catecholamines and serotonin from central and peripheral nerve terminals. nih.govdrugbank.comnih.gov The restoration of this storage mechanism is slow, as it requires the synthesis of new vesicles. nih.gov

Cytoplasmic Neurotransmitter Dynamics and Degradation

The inhibition of vesicular storage by reserpine leads to a significant alteration in the fate of newly synthesized and re-uptaken neurotransmitters within the presynaptic terminal.

Receptor System Modulation and Signaling Pathways

The sustained depletion of monoamines from the synapse induces compensatory changes in postsynaptic receptor systems, a phenomenon known as neuronal plasticity.

Research has demonstrated that chronic administration of reserpine leads to an up-regulation of postsynaptic serotonin 5-HT2 receptors. nih.gov Studies in rat cerebral cortex show that long-term treatment results in an increase in the maximum number of 5-HT2 receptor binding sites (Bmax), without a significant change in the binding affinity (Kd). nih.gov

This receptor up-regulation is accompanied by a supersensitivity of the associated second messenger system. nih.gov Specifically, the phosphoinositol (PI) turnover coupled to the 5-HT2 receptor is enhanced following reserpine treatment. nih.gov This is evidenced by an increased accumulation of inositol (B14025) phosphate (B84403) (IP1), a downstream product of the PI signaling cascade, in response to serotonin stimulation in tissues from reserpine-treated animals. nih.gov Behavioral studies corroborate these molecular findings, showing that animals treated with reserpine exhibit significantly increased behavioral responses (e.g., head shakes) to the administration of 5-HT2A receptor agonists like 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). nih.gov

| Parameter | Effect of Reserpine Treatment | Reference |

|---|---|---|

| 5-HT2 Receptor Density (Bmax) | Increased (Up-regulation) | nih.gov |

| 5-HT2 Receptor Affinity (Kd) | Unchanged | nih.gov |

| Phosphoinositol (PI) Turnover | Increased Sensitivity | nih.gov |

| Behavioral Response to 5-HT2A Agonists | Significantly Increased | nih.gov |

Phosphoinositol Turnover and Coupled Second Messenger Systems

Current scientific literature, based on extensive searches, does not provide direct evidence detailing the effects of reserpine on the phosphoinositol turnover pathway. This specific signaling cascade involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While reserpine's primary mechanism involves the depletion of monoamine neurotransmitters, leading to significant alterations in G protein-coupled receptor (GPCR) signaling, such as dopamine receptors, its specific interaction with the phosphoinositol pathway remains an area for future investigation.

Dopamine Receptor Availability and Regulation in Preclinical Models

Reserpine administration in preclinical models leads to significant adaptive changes in the dopamine system, primarily characterized by an upregulation of dopamine D2 receptors. Chronic interruption of dopaminergic neurotransmission by reserpine, which depletes dopamine stores, results in a compensatory increase in the number of striatal D2 receptors. nih.gov Studies in rat models have demonstrated that both short-term and chronic reserpine treatment increase the mRNA levels for the D2 receptor in the striatum. nih.gov For instance, one study noted a 150% increase in D2 receptor mRNA after a short-term treatment and a 100% increase after 21 days of chronic treatment. nih.gov This upregulation is believed to be a postsynaptic compensatory mechanism to dopamine depletion. nih.gov

The effects on the D1 receptor system are more complex. While seven consecutive daily injections of reserpine did not change the level of striatal D1 dopamine receptor mRNA, an extended 14-day treatment led to a significant elevation of D1 receptor mRNA by 99%. drugbank.com This suggests a time-dependent regulatory effect of dopamine depletion on D1 receptor gene expression.

Furthermore, reserpine impacts the G proteins that couple to these receptors. After seven days of treatment, mRNA levels for Gs alpha, Gi2 alpha, and Go alpha were all increased. drugbank.com The persistent increase in Gs alpha mRNA suggests its role in maintaining the supersensitivity of the striatal D1 receptor system following long-term dopamine depletion. drugbank.com Positron-Emission Tomography (PET) scanning in rats has confirmed that chronic reserpine administration induces a substantial and persistent increase in the binding potential of D2/D3 receptor ligands in the striatum, indicative of increased receptor availability. nih.gov

Table 1: Effect of Reserpine on Dopamine Receptor and G Protein mRNA Expression in Rat Striatum

| Treatment Duration | Target mRNA | Percentage Change vs. Control |

|---|---|---|

| 7 Days | D1 Receptor | No Change |

| 7 Days | D2 Receptor | +200% |

| 7 Days | Gs alpha | +127% |

| 7 Days | Gi2 alpha | +79% |

| 7 Days | Go alpha | +32% |

| 14 Days | D1 Receptor | +99% |

| 14 Days | D2 Receptor | +200% |

| 14 Days | Gs alpha | +78% |

| 14 Days | Gi2 alpha | No Change |

| 14 Days | Go alpha | No Change |

Data synthesized from a study on repeated reserpine administration. drugbank.com

Cellular and Subcellular Effects

Induction of Apoptosis in Cellular Models

Reserpine has been shown to induce apoptosis, or programmed cell death, in various cellular models, particularly in cancer cell lines. This pro-apoptotic effect is mediated through the modulation of several key signaling pathways. In drug-resistant cancer cells, reserpine treatment can inhibit the nuclear translocation of transcription factors like NF-κB and STAT3. youtube.com This inhibition facilitates the upregulation of pro-apoptotic proteins such as Bax, cytochrome C, Caspase-9, and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2. youtube.com

In oral carcinogenesis models, reserpine interrupts the Transforming growth factor-β (TGF-β) signaling pathway. nih.gov It inhibits TGF-β-dependent phosphorylation of Smad2/3/4, which in turn blocks oncogenic signaling and stimulates the expression of a cascade of apoptotic proteins including Bax, cytochrome C, Apaf-1, caspase-9, and caspase-3. nih.govnih.gov Studies in hormone-independent prostate cancer cells also confirm that reserpine induces apoptosis, characterized by the destabilization of the mitochondrial membrane potential. khanacademy.org

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Responses

A key mechanism underlying reserpine's cellular effects is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.gov In several cancer cell models, including drug-resistant and non-small cell lung cancer cells, reserpine treatment leads to a significant increase in intracellular ROS levels. youtube.comresearchgate.net This excessive ROS production is a critical trigger for apoptosis. youtube.comresearchgate.net The pro-oxidant activity of reserpine disrupts cellular redox balance, leading to mitochondrial dysfunction and DNA damage, which are key events in the apoptotic process. youtube.com In preclinical models of fibromyalgia, reserpine-induced mitochondrial dysfunction is considered a significant contributor to oxidative stress. nih.gov

Mitochondrial Dysfunction Studies

Reserpine has been demonstrated to directly impact mitochondrial function. Studies show it can cause mitochondrial dysfunction by negatively modulating the electron transport system and mitochondrial respiration, leading to decreased ATP synthesis. nih.gov This effect has been observed in oxidative muscles and the spinal cord in a reserpine-induced fibromyalgia model. nih.gov In vitro assays using HepG2 cells have characterized reserpine as an uncoupler of oxidative phosphorylation, demonstrated by an increase in the oxygen consumption rate and proton leak, while strongly inhibiting mitochondrial ATP production. researchgate.net Other research indicates reserpine can decrease mitochondrial respiration and increase mitochondrial DNA damage. nih.gov This disruption of mitochondrial bioenergetics contributes significantly to the oxidative stress and apoptotic cell death induced by the compound. youtube.com

Table 2: Summary of Reserpine's Effects on Mitochondrial Function

| Parameter | Observed Effect | Cellular/Tissue Model |

|---|---|---|

| ATP Synthesis | Decreased / Inhibited | Oxidative muscles, spinal cord, HepG2 cells |

| Mitochondrial Respiration | Decreased | Muscles, spinal cord |

| Oxidative Phosphorylation | Uncoupling | HepG2 cells, vervet monkey kidney mitochondria |

| Proton Leak | Increased | HepG2 cells |

| Mitochondrial DNA | Increased Damage | Not specified |

Data compiled from multiple mitochondrial dysfunction studies. nih.govresearchgate.netnih.gov

Autophagic Flux Dysfunction and Lysosomal Pathway Impairment

Reserpine interferes with the cellular process of autophagy, which is critical for the degradation and recycling of damaged organelles and proteins. Specifically, reserpine inhibits autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of contents. patsnap.commdpi.com This inhibition leads to the formation of enlarged autophagosomes and the accumulation of autophagy-related proteins like p62. patsnap.commdpi.com

A significant consequence of this impaired autophagic clearance is the accumulation of α-synuclein, a protein implicated in neurodegenerative diseases. patsnap.commdpi.com Reserpine treatment has been shown to increase the levels of α-synuclein and lead to its accumulation within the stalled autophagosomes. patsnap.com This disruption of autophagy and the lysosomal pathway is suggested as a key mechanism through which reserpine contributes to the loss of dopaminergic neurons observed in preclinical models. patsnap.com The impairment of autophagic flux by reserpine can exacerbate neuronal cell death, an effect that is aggravated by co-treatment with autophagy inducers like rapamycin. patsnap.com

Modulation of Intracellular Signaling Cascades (e.g., STAT3, NF-κB)

Reserpine has been found to modulate key intracellular signaling cascades, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. ijper.org These pathways are crucial for regulating a variety of cellular processes, such as cell proliferation, survival, and inflammation. ijper.orgmdpi.com

In the context of drug-resistant cancer cells, reserpine treatment has been shown to substantially downregulate the expression of both STAT3 and NF-κB. ijper.org This inhibition impedes tumorigenesis and promotes apoptosis (programmed cell death). ijper.org The mechanism involves preventing the translocation of STAT3 and NF-κB to the nucleus, which in turn decreases the expression of their target genes that promote cell proliferation and survival. ijper.org For instance, reserpine treatment was observed to recover IκBα, an inhibitor of NF-κB, which leads to decreased NF-κB expression in cancer cells. ijper.org

Conversely, in different biological contexts, such as animal models of fibromyalgia, reserpine administration has been shown to increase the levels of pro-inflammatory cytokines like IL-6. nih.gov This increase in cytokines subsequently leads to the activation of the Janus kinase (Jak)/STAT3 pathway. nih.gov In this model, the IL-6/IL-6R complex activates Jak, which then phosphorylates STAT3, causing it to translocate to the nucleus and regulate gene expression related to inflammation and nociceptive transmission. nih.gov This highlights that the modulatory effects of reserpine on signaling cascades like STAT3 can be context-dependent.

Table 2: Modulation of Signaling Cascades by Reserpine

| Signaling Pathway | Effect of Reserpine | Observed Cellular Outcome | Model System |

|---|---|---|---|

| STAT3 | Downregulation of expression and phosphorylation. ijper.org | Inhibition of cell growth, enhanced apoptosis. ijper.org | Drug-resistant cancer cells. ijper.org |

| NF-κB | Downregulation of expression. ijper.org | Inhibition of tumorigenesis, induction of apoptosis. ijper.org | Drug-resistant cancer cells. ijper.org |

| Jak/STAT3 | Indirect activation via increased cytokine levels. nih.gov | Increased STAT3 phosphorylation, potential role in pain transmission. nih.gov | Fibromyalgia animal model. nih.gov |

Enzyme Inhibition Profiles and Associated Biochemical Effects

Cholinesterase Inhibition (AChE, BuChE)

Research into the direct effects of reserpine on cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), has been conducted to understand its broader neurochemical impact. Cholinesterases are crucial enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), thereby terminating its action at the synapse. upol.cz However, studies investigating the interaction between reserpine and these enzymes have shown no direct inhibitory effect. nih.gov An in vivo study demonstrated that while reserpine administration could significantly increase acetylcholine synthesis in the brain, it did not have an effect on the activity of either Choline Acetyltransferase (ChAc) or AChE. nih.gov Therefore, the pharmacological profile of reserpine does not appear to include the direct inhibition of cholinesterases.

Beta-Secretase 1 (BACE-1) Inhibition

Beta-secretase 1 (BACE-1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. nih.govnih.gov As such, BACE-1 inhibitors are an area of intensive research for disease-modifying therapies. nih.govsciencedaily.comthe-hospitalist.org A review of the scientific literature indicates no significant evidence that reserpine or its phosphate form acts as a direct inhibitor of the BACE-1 enzyme. Its primary established mechanism of action is related to the depletion of monoamine neurotransmitters, which is distinct from the enzymatic cleavage of the amyloid precursor protein by BACE-1.

Monoamine Oxidase-B (MAO-B) Inhibition

Reserpine's mechanism of action is intricately linked with the function of monoamine oxidase (MAO) enzymes, but it is not a direct inhibitor of MAO-B. drugbank.com Reserpine acts by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2). researchgate.net This blockage prevents the sequestration of monoamine neurotransmitters (like dopamine, norepinephrine, and serotonin) into presynaptic storage vesicles. drugbank.comresearchgate.net The neurotransmitters that remain in the cytoplasm are then vulnerable to degradation by MAO enzymes, including MAO-A and MAO-B, leading to a depletion of catecholamines. drugbank.com

Some studies in zebrafish have suggested that reserpine exposure may lead to the suppression of mao gene expression, which could impair neurotransmitter uptake and release. nih.govmdpi.com This indicates an indirect regulatory role on the MAO system at the genetic level rather than direct enzymatic inhibition. Therefore, while the biochemical effects of reserpine are closely tied to MAO activity, its primary role is as a VMAT inhibitor, which subsequently provides the substrate for MAO-catalyzed degradation. drugbank.commssm.edu

Table 3: Summary of Reserpine's Interaction with Specific Enzymes

| Enzyme | Interaction Profile | Biochemical Effect |

|---|---|---|

| Cholinesterases (AChE, BuChE) | No demonstrated direct inhibition. nih.gov | Does not directly interfere with acetylcholine breakdown. nih.gov |

| Beta-Secretase 1 (BACE-1) | No significant evidence of direct inhibition. | Not known to be involved in the amyloid precursor protein processing pathway. |

| Monoamine Oxidase-B (MAO-B) | Not a direct inhibitor; acts upstream. drugbank.comresearchgate.net | Increases the availability of cytoplasmic monoamines for degradation by MAO-B by blocking VMAT2. drugbank.com |

Preclinical Research Models and Experimental Systems

In Vitro Cellular Research Models

In vitro models have provided a foundational understanding of the cellular and molecular effects of reserpine (B192253). These systems allow for controlled investigation into the compound's direct impact on various cell types, offering insights into its neurotoxic and potential therapeutic properties.

Neuronal cell lines, such as the rat pheochromocytoma PC12 line and the human neuroblastoma SH-SY5Y line, are cornerstones of in vitro neurological research. Their use in studying reserpine has revealed critical aspects of its neurotoxic and neurochemical profile.

Research has demonstrated that reserpine can induce apoptosis, or programmed cell death, in PC12 cells. Current time information in Guimarães, PT.scirp.org Studies have shown that treatment with reserpine leads to a decrease in cell viability and an increase in the sub-G1 population, a hallmark of apoptosis. Current time information in Guimarães, PT.scirp.org Furthermore, reserpine has been found to inhibit the autophagic flux in neuronal cells, leading to the accumulation of α-synuclein, a protein implicated in Parkinson's disease. scielo.brresearchgate.net This inhibition of autophagy can contribute to neuronal cell death. scielo.brresearchgate.net

In the context of neurochemical studies, reserpine's primary mechanism of action is the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). frontiersin.orgstress.cl This inhibition prevents the storage of monoamines like dopamine (B1211576) in synaptic vesicles, leading to their depletion. In PC12 cells, this blockade of vesicular uptake results in an increased cytosolic concentration of dopamine and its toxic metabolite, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). jneurosci.orgresearchgate.net This process is believed to contribute to the neurotoxicity associated with dopamine dysregulation.

Conversely, in SH-SY5Y cells, which are also used as a model for dopaminergic neurons, depletion of intracellular dopamine by reserpine has been shown to prevent apoptosis induced by toxins like rotenone. revistaneurociencias.comscielo.br This highlights the complex, context-dependent role of dopamine in neuronal cell survival and death. Studies on SH-SY5Y cells have also shown that reserpine treatment can lead to apoptosis, accumulation of intracellular reactive oxygen species (ROS), and changes in the expression of genes related to neurodegeneration. semanticscholar.org

It is important to note that while the user requested information on "reserpine phosphate (B84403)," the available scientific literature predominantly refers to "reserpine" in these in vitro studies.

Table 1: Effects of Reserpine on Neuronal Cell Lines

| Cell Line | Key Findings | Research Focus |

|---|---|---|

| PC12 | Induces apoptosis and reduces cell viability. Current time information in Guimarães, PT.scirp.org | Neurotoxicity |

| Inhibits autophagic flux, leading to α-synuclein accumulation. scielo.brresearchgate.net | Neurodegeneration | |

| Blocks VMAT2, increasing cytosolic dopamine and DOPAL. jneurosci.orgresearchgate.net | Neurochemistry | |

| Shows neuroprotective effects against certain toxic insults. researchgate.net | Neuroprotection | |

| SH-SY5Y | Prevents rotenone-induced apoptosis via dopamine depletion. revistaneurociencias.comscielo.br | Neuroprotection |

| Induces apoptosis and increases reactive oxygen species (ROS). semanticscholar.org | Neurotoxicity |

Reserpine has been investigated for its potential to overcome multidrug resistance (MDR) in cancer, a major obstacle in chemotherapy. Research has utilized various drug-resistant cancer cell lines to explore its mechanisms.

Studies have shown that reserpine can inhibit the function of P-glycoprotein (P-gp), an efflux pump that is frequently overexpressed in drug-resistant cancer cells and is responsible for pumping chemotherapeutic drugs out of the cell. scielo.br By inhibiting P-gp, reserpine can increase the intracellular concentration and efficacy of anticancer drugs. scielo.br This has been observed in several drug-resistant cell lines, including those derived from leukemia, breast cancer, and colon cancer.

Recent research has further elucidated the anticancer effects of reserpine in drug-resistant cancer cells. It has been found to decrease cell viability, increase the production of reactive oxygen species (ROS), and induce DNA damage. revistaneurociencias.com Moreover, reserpine can trigger apoptosis by suppressing the nuclear translocation of key transcription factors like NF-κB and STAT3, which are often overexpressed in resistant cancers and promote tumor growth. revistaneurociencias.com

Table 2: Reserpine's Activity in Drug-Resistant Cancer Cell Lines

| Cell Line Type | Mechanism of Action | Outcome |

|---|---|---|

| P-gp overexpressing | Inhibition of P-glycoprotein efflux pump. scielo.br | Increased intracellular accumulation of chemotherapeutic drugs. |

| Various drug-resistant lines | Induction of apoptosis via suppression of NF-κB and STAT3 signaling. revistaneurociencias.com | Decreased cell viability and inhibition of tumor growth. |

In Vivo Animal Models for Systemic and Central Nervous System Research

Animal models, particularly in rodents, have been indispensable for studying the systemic and central nervous system effects of reserpine, providing a more integrated physiological context than in vitro systems.

Reserpine administration in rodents is a well-established method for inducing a state of monoamine depletion, which mimics certain aspects of human conditions like depression and Parkinson's disease. researchgate.netindexcopernicus.com By irreversibly blocking VMAT2, reserpine leads to the depletion of dopamine, norepinephrine (B1679862), and serotonin (B10506) in the brain. researchgate.netindexcopernicus.com This neurochemical change results in a range of behavioral phenotypes in rodents, including akinesia (lack of movement), ptosis (drooping of the eyelids), and hypothermia. researchgate.net These models are frequently used to screen for potential antidepressant and antiparkinsonian drugs. scielo.brindexcopernicus.com

The administration of reserpine to rodents is a widely used pharmacological model to replicate the motor and some non-motor symptoms of Parkinson's disease (PD). frontiersin.orgportlandpress.com This model is valued for its ability to induce a profound but often transient depletion of dopamine in the striatum, a key pathological feature of PD. revistaneurociencias.com Both single high-dose and repeated low-dose reserpine administration protocols have been developed to induce parkinsonian features in rats and mice. scirp.orgportlandpress.com Repeated low-dose administration, in particular, has been proposed as a progressive model that can lead to more sustained motor deficits and neurochemical changes. scirp.org

These models are instrumental in studying the pathophysiology of parkinsonism and for the preclinical evaluation of novel therapeutic strategies. frontiersin.orgportlandpress.com For instance, they have been used to demonstrate that the motor impairments are directly related to the extent of dopamine depletion. frontiersin.org

A critical component of using reserpine-induced animal models of Parkinsonism is the detailed assessment of motor impairments. Researchers employ a battery of behavioral tests to quantify the severity of these deficits.

One of the most common assessments is the catalepsy test , where the animal's ability to maintain an externally imposed posture is measured. scirp.orgclinicalcasereportsint.com An increased time spent in an unusual posture is indicative of cataleptic behavior, a form of motor rigidity. Another frequently used test is the open field test , which measures general locomotor activity, exploration, and can reveal akinesia or bradykinesia (slowness of movement). scirp.org

Specific motor symptoms are also evaluated. Tremor is often visually scored on a rating scale. scielo.brrevistaneurociencias.comOral movements , such as vacuous chewing movements, are counted as a measure of dyskinesia that can be induced by reserpine. scirp.orgGrip strength tests are used to assess muscle strength and motor coordination. scielo.brscielo.br These quantitative assessments are crucial for evaluating the efficacy of potential antiparkinsonian treatments in these preclinical models. revistaneurociencias.com

Table 3: Common Motor Impairment Assessments in Reserpine-Treated Rodents

| Assessment Method | Parameter Measured | Relevance to Parkinsonian Features |

|---|---|---|

| Catalepsy Test | Time to correct an imposed posture. scirp.orgclinicalcasereportsint.com | Rigidity, akinesia |

| Open Field Test | Locomotor activity, distance traveled, rearing frequency. scirp.org | Akinesia, bradykinesia |

| Tremor Scoring | Visual rating of tremor severity. scielo.brrevistaneurociencias.com | Resting tremor |

| Oral Movement Count | Frequency of vacuous chewing movements. scirp.org | Dyskinesia |

| Grip Strength Test | Force exerted by the limbs. scielo.brscielo.br | Muscle weakness, motor coordination |

Progressive Models of Neurodegenerative Conditions (e.g., Parkinsonian Features)

Non-Motor Behavioral Phenotypes (e.g., depression-like, cognitive deficits)

The administration of reserpine in animal models effectively induces a range of non-motor behavioral phenotypes that mirror symptoms observed in human neurological and psychiatric conditions. These models are crucial for investigating the underlying pathophysiology and for the preclinical assessment of novel therapeutic agents. frontiersin.orgnih.gov

Long-term oral administration of reserpine in mice has been shown to lead to depression-like behaviors. nih.govdoaj.org These behaviors are often assessed using standardized tests such as the forced swim test and the tail suspension test, where an increase in immobility time is interpreted as a sign of behavioral despair. frontiersin.orgnih.goven-journal.org Studies have demonstrated that repeated low-dose reserpine treatment significantly increases immobility time in these tests. nih.gov Furthermore, reserpine-treated animals exhibit anhedonia, a core symptom of depression, which is measured by a decreased preference for sucrose (B13894) solution over plain water. nih.gov Anxiety-like behaviors are also observed, characterized by reduced time spent in the central zone of an open field test. nih.gov

Cognitive deficits are another significant non-motor phenotype induced by reserpine. researchgate.net Repeated administration of reserpine has been shown to impair both short-term and long-term memory in rats, as evaluated by the Morris water maze and the novel object recognition test. researchgate.netufsc.br Research indicates that memory impairment can even precede the onset of motor symptoms in progressive models of parkinsonism induced by reserpine. ufsc.br While some studies report significant memory impairment, others suggest that reserpine may not consistently lead to memory deficits, indicating that the cognitive effects may be influenced by the specific experimental protocol and animal strain used. dergipark.org.trkarger.com

The table below summarizes the non-motor behavioral phenotypes observed in animal models following reserpine administration.

| Behavioral Phenotype | Animal Model | Key Findings | Citation |

| Depression-like Behavior | Mice, Rats | Increased immobility in forced swim and tail suspension tests; anhedonia (reduced sucrose preference). | nih.govdoaj.orgnih.gov |

| Anxiety-like Behavior | Mice | Decreased time and entries into the center of an open field. | nih.gov |

| Cognitive Deficits | Rats | Impaired short-term and long-term memory in Morris water maze and novel object recognition tests. | researchgate.netufsc.br |

| Olfactory Impairment | Mice | Reduced olfactory perception. | nih.govfrontiersin.org |

| Pain Hypersensitivity | Mice | Increased sensitivity to pain stimuli. | nih.goven-journal.org |

Neurochemical Deficits in Brain Regions (Dopamine, 5-HT, HVA, 5-HIAA)

The behavioral changes induced by reserpine are directly linked to its profound effects on neurochemistry within specific brain regions. By blocking VMAT2, reserpine leads to the depletion of monoamine neurotransmitters, including dopamine (DA) and serotonin (5-hydroxytryptamine, 5-HT), and alters the levels of their metabolites, homovanillic acid (HVA) and 5-hydroxyindoleacetic acid (5-HIAA). researchgate.netresearchgate.net

Studies have consistently shown that reserpine administration significantly decreases the levels of dopamine and serotonin in various brain regions. researchgate.netnih.gov In rats, repeated administration of reserpine led to a significant reduction in whole-brain levels of dopamine, HVA, and 5-HIAA. researchgate.net Similarly, another study reported depletion of both dopamine and serotonin, along with their metabolites, in brain samples of reserpine-treated animals. researchgate.net

The depletion of these neurotransmitters is not uniform across all brain areas. For instance, in a rat model of fibromyalgia induced by reserpine, significant decreases in DA, norepinephrine (NA), and 5-HT were observed in the spinal cord, thalamus, and prefrontal cortex. spandidos-publications.com In these same regions, the ratios of metabolites to their parent neurotransmitters (DOPAC/DA and 5-HIAA/5-HT) were found to be increased, indicating an enhanced turnover rate of the remaining monoamines. spandidos-publications.com Research in mice has also shown that reserpine administration leads to reduced levels of DA and its major metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and mesolimbic system. jpp.krakow.plresearchgate.net

The following table details the neurochemical deficits observed in different brain regions of animal models treated with reserpine.

| Neurochemical | Brain Region | Effect | Animal Model | Citation |

| Dopamine (DA) | Whole Brain, Striatum, Mesolimbic System, Spinal Cord, Thalamus, Prefrontal Cortex | Decrease | Rats, Mice | researchgate.netresearchgate.netspandidos-publications.comjpp.krakow.plresearchgate.net |

| Serotonin (5-HT) | Whole Brain, Spinal Cord, Thalamus, Prefrontal Cortex | Decrease | Rats | researchgate.netspandidos-publications.com |

| Homovanillic Acid (HVA) | Whole Brain | Decrease | Rats | researchgate.net |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Whole Brain | Decrease | Rats | researchgate.net |

| HVA/DA Ratio | Striatum, Nucleus Accumbens | Increase | Rats | nih.gov |

| 5-HIAA/5-HT Ratio | Spinal Cord, Thalamus, Prefrontal Cortex | Increase | Rats | spandidos-publications.com |

Alpha-Synuclein (B15492655) Expression and Deposition in Models

Alpha-synuclein is a protein of significant interest in neurodegenerative diseases, particularly Parkinson's disease, where its aggregation into Lewy bodies is a pathological hallmark. jpp.krakow.pl Preclinical models using reserpine have provided valuable insights into the relationship between monoamine depletion and alpha-synuclein pathology. nih.govdoaj.org

Research has demonstrated that chronic exposure to reserpine can lead to an increase in alpha-synuclein expression and deposition. nih.govdoaj.org In vitro studies using cultured SH-SY5Y cells have shown that reserpine treatment results in alpha-synuclein protein deposition. nih.govdoaj.org This is accompanied by a decrease in the methylation of the alpha-synuclein gene (SNCA), which suggests an epigenetic mechanism for its upregulated expression. nih.govdoaj.org

In vivo studies corroborate these findings. Long-term oral administration of reserpine to mice caused an upregulation of alpha-synuclein expression in the substantia nigra. nih.govdoaj.org Similarly, in a progressive model of parkinsonism, reserpine-treated Wistar rats showed an increase in alpha-synuclein immunoreactivity in both the substantia nigra and the dorsal striatum. nih.govnih.govfrontiersin.org This increase in alpha-synuclein was observed after a series of reserpine injections and was found to be reversible after a withdrawal period. nih.govnih.gov

Interestingly, the sensitivity to reserpine-induced changes in alpha-synuclein can be strain-dependent. For example, Spontaneously Hypertensive Rats (SHR) exhibited reduced immunoreactivity to alpha-synuclein in the dorsal striatum compared to Wistar rats, regardless of reserpine treatment, suggesting a genetic influence on alpha-synuclein regulation. nih.govnih.govfrontiersin.org

The table below summarizes the effects of reserpine on alpha-synuclein expression and deposition.

| Model System | Key Findings | Citation |

| SH-SY5Y Cells (in vitro) | Reserpine induced alpha-synuclein protein deposition and lowered DNA methylation of the alpha-synuclein gene. | nih.govdoaj.org |

| Mice (in vivo) | Chronic reserpine exposure upregulated alpha-synuclein expression in the substantia nigra. | nih.govdoaj.org |

| Wistar Rats (in vivo) | Repeated reserpine treatment increased alpha-synuclein immunoreactivity in the substantia nigra and dorsal striatum. | nih.govnih.govfrontiersin.org |

| Spontaneously Hypertensive Rats (SHR) (in vivo) | Showed reduced alpha-synuclein immunoreactivity in the dorsal striatum compared to Wistar rats, suggesting strain-specific differences. | nih.govnih.govfrontiersin.org |

Drosophila Models for Life Span and Motor Function Impairment

The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for studying the effects of neuroactive compounds due to its genetic tractability and relatively short lifespan. mdpi.com Reserpine has been utilized in Drosophila to investigate its impact on fundamental biological processes such as aging and motor control. nih.govdoaj.org

Studies have shown that feeding reserpine to Drosophila has a dose-dependent effect on their lifespan, with higher concentrations leading to a shortened life expectancy in both male and female flies. nih.govresearchgate.netnih.gov This effect is often quantified by measuring the 50% survival time, which is significantly reduced in reserpine-fed flies compared to controls. researchgate.netnih.gov The increased mortality rate observed in reserpine-treated flies is attributed to its ability to deplete essential neurotransmitters, induce oxidative stress, and disrupt cellular processes. africanscientistjournal.org

In addition to its effects on longevity, reserpine also causes significant impairment of motor function in Drosophila. nih.govresearchgate.netnih.gov This is typically assessed using a negative geotaxis assay, also known as a climbing assay, which measures the flies' ability to climb up the walls of a vial. Reserpine treatment leads to a significant decrease in climbing ability in both male and female flies, indicating a deficit in motor coordination and strength. researchgate.netnih.gov This motor impairment is also observed in the larval stage, where reserpine can decrease the muscular integrity of the larvae. africanscientistjournal.org

The table below summarizes the findings from Drosophila models treated with reserpine.

| Parameter | Key Findings | Citation |

| Life Span | Reserpine feeding dose-dependently shortened the lifespan of both male and female flies. | nih.govresearchgate.netnih.gov |

| Motor Function | Reserpine treatment significantly impaired climbing ability (motor function) in both male and female flies. | nih.govresearchgate.netnih.gov |

| Mortality Rate | A significant increase in the mortality rate was observed in reserpine-induced groups. | africanscientistjournal.org |

| Muscular Integrity | Reserpine decreased the muscular integrity of Drosophila larvae. | africanscientistjournal.org |

Investigation of Strain-Specific Susceptibility in Animal Models

The response to reserpine can vary significantly between different strains of laboratory animals, highlighting the influence of genetic background on the susceptibility to its neurotoxic effects. nih.govresearchgate.net This strain-specific susceptibility provides a powerful tool for investigating the genetic and molecular factors that may contribute to the resilience or vulnerability to neurodegenerative processes. nih.gov

A notable example of this is the comparison between Wistar rats and Spontaneously Hypertensive Rats (SHR). nih.govnih.gov Studies have shown that SHR are more resistant to the motor deficits induced by a progressive, low-dose reserpine regimen compared to Wistar rats. nih.govnih.gov While reserpine-treated Wistar rats exhibited significant catalepsy and impaired spontaneous motor activity, these effects were less pronounced in SHR. nih.govnih.gov

Neurobiological comparisons between strains have revealed underlying differences that may account for this varied susceptibility. For instance, following reserpine treatment, SHR were found to be resistant to the decrease in tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis) in the substantia nigra, an effect that was observed in Wistar rats. nih.govnih.gov Furthermore, SHR displayed reduced immunoreactivity to alpha-synuclein in the dorsal striatum compared to Wistar rats, irrespective of the treatment. nih.govnih.gov These findings suggest that the inherent neurochemical and molecular differences in the SHR strain may confer a degree of protection against the parkinsonian effects of reserpine. nih.gov

Another study investigating different rat strains, including Lewis (LEW), SHR, and an isogenic strain (SLA16), also demonstrated strain-specific responses to repeated low-dose reserpine. The SHR strain was more sensitive in the catalepsy test, while the SLA16 strain exhibited more oral movements, suggesting a greater susceptibility to developing oral dyskinesia. researchgate.net These results underscore the importance of genetic factors in determining the behavioral and neurochemical outcomes of reserpine administration. researchgate.net

The table below highlights the strain-specific differences in response to reserpine.

| Rat Strain | Behavioral Response to Reserpine | Neurobiological Findings | Citation |

| Wistar | Increased catalepsy, impaired spontaneous motor activity. | Reduction in tyrosine hydroxylase in substantia nigra; increased alpha-synuclein in substantia nigra and dorsal striatum. | nih.govnih.gov |

| Spontaneously Hypertensive (SHR) | Resistant to reserpine-induced catalepsy and motor impairment; reduced magnitude of oral movements. | Resistant to reserpine-induced decrease in tyrosine hydroxylase in substantia nigra; reduced alpha-synuclein immunoreactivity in dorsal striatum. | nih.govnih.govresearchgate.net |

| Lewis (LEW) | (Used as a comparison strain). | (Used as a comparison strain). | researchgate.net |

| SHR.LEW-(D4Rat76-D4Mgh11) (SLA16) | Increased oral movements, suggesting susceptibility to oral dyskinesia. | Higher tyrosine hydroxylase immunoreactivity in the dorsal striatum. | researchgate.net |

Advanced Analytical and Bioanalytical Methodologies in Reserpine Research

Chromatographic Techniques

Chromatography, a powerful separation science, is extensively employed for the analysis of reserpine (B192253) phosphate (B84403). High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Thin-Layer Chromatography (TLC) are the most prominent techniques, each offering distinct advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) with various detectors

HPLC stands as a primary tool for the quantitative analysis of reserpine phosphate. Its versatility is enhanced by the use of various detectors, each providing a different mode of detection and level of sensitivity.

Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the quantification of reserpine in complex samples such as biological fluids and plant extracts. researchgate.netoup.comnih.gov This technique typically utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. The use of phosphate buffer in the mobile phase is common, as it helps to control the pH and ensure reproducible retention times for ionizable compounds like reserpine. researchgate.netoup.comnih.gov

For instance, a sensitive and reproducible RP-HPLC method was developed for the simultaneous quantification of reserpine, ajmaline, and ajmalicine (B1678821) in Rauvolfia serpentina roots. researchgate.netoup.comnih.gov This method employed a Chromolith Performance RP-18e column with a mobile phase consisting of a 0.01 M phosphate buffer (pH 3.5) and acetonitrile (B52724). researchgate.netoup.com Detection was carried out using a photodiode array (PDA) detector at 254 nm. researchgate.netoup.com The method demonstrated good linearity and recovery for reserpine. researchgate.netoup.com

Similarly, another study detailed a stability-indicating RP-HPLC method for quantifying doxycycline (B596269) and its impurities, which also utilized a phosphate buffer system (pH 8.5) in the mobile phase, highlighting the utility of phosphate buffers in controlling retention and separation of pharmaceutical compounds. nih.gov The use of phosphate buffer can sometimes lead to precipitation and system blockages, necessitating careful maintenance. unibas.it

Table 1: Example of RP-HPLC Method for Reserpine Quantification

| Parameter | Condition |

|---|---|

| Column | Chromolith Performance RP-18e (100 x 4.6 mm i.d.) researchgate.netoup.com |

| Mobile Phase | 0.01 M Phosphate Buffer (pH 3.5) with acetonitrile researchgate.netoup.com |

| Flow Rate | 1.0 mL/min researchgate.netoup.com |

| Detector | Photodiode Array (PDA) at 254 nm researchgate.netoup.com |

| Linear Range (Reserpine) | 1–20 µg/mL oup.com |

| Limit of Detection (Reserpine) | 8 µg/mL researchgate.netoup.com |

| Limit of Quantitation (Reserpine) | 23 µg/mL researchgate.netoup.com |

| Recovery (Reserpine) | 98.38% researchgate.netoup.com |

For neurochemical studies, where the concentration of neurotransmitters and their metabolites are often very low, HPLC coupled with electrochemical detection (HPLC-EC) provides exceptional sensitivity. who.intwho.int This method is particularly useful for analyzing the effects of reserpine on monoamine levels in the brain. who.intresearchgate.netresearchgate.netnih.gov

In studies investigating progressive models of Parkinson's dementia, HPLC-EC has been used to measure neurochemical changes in the brains of rats treated with reserpine. who.intresearchgate.netresearchgate.netnih.gov The method typically involves separating the analytes on a C18 column with a mobile phase containing a phosphate buffer, EDTA, and an organic modifier like methanol (B129727). who.intwho.int The electrochemical detector then measures the current generated by the oxidation or reduction of the eluted compounds at a specific potential. who.intwho.int Research has shown that repeated administration of reserpine leads to significant alterations in the levels of dopamine (B1211576) and serotonin (B10506) and their metabolites, as determined by HPLC-EC. who.intresearchgate.netresearchgate.net

Table 2: HPLC-EC Conditions for Neurochemical Analysis

| Parameter | Condition |

|---|---|

| Column | 5μ Shim-pack ODS separation column (4.0mm i.d. x 150mm) who.intwho.int |

| Mobile Phase | 0.1M phosphate buffer (pH 2.9) containing 14% methanol, 0.023% octyl sodium sulfate (B86663), and 0.0035% EDTA who.intwho.int |

| Detector | Electrochemical Detector (e.g., Schimadzu LEC 6A) who.intwho.int |

| Operating Potential | +0.8V who.intwho.int |

HPLC with fluorescence detection offers high sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Reserpine exhibits natural fluorescence, making this a suitable method for its determination. nih.govnih.govoup.comtandfonline.com

A method for the determination of reserpine in tablets utilizes a normal-phase column with methanol as the mobile phase. nih.govoup.com The fluorescence detector is set with an excitation wavelength of 280 nm and an emission wavelength of 360 nm. nih.govnih.gov This method has been shown to be effective for the analysis of commercial tablet formulations. nih.govnih.gov Another approach combines HPLC with online post-column electrochemical derivatization to convert reserpine into a more strongly fluorescent compound, further enhancing detection sensitivity in biological samples like mouse serum. royalsocietypublishing.org

Table 3: HPLC with Fluorescence Detection for Reserpine

| Parameter | Condition |

|---|---|

| Column | Normal Phase nih.govoup.com or C18 royalsocietypublishing.org |

| Mobile Phase | Methanol nih.govoup.com or 5 mM H₃PO₄ and acetonitrile (55/45, v/v) royalsocietypublishing.org |

| Detection | Fluorescence |

| Excitation Wavelength | 280 nm nih.govnih.gov |

| Emission Wavelength | 360 nm nih.govnih.gov |

| Linearity Range (Post-column derivatization) | 0.01 to 5.0 mg/L royalsocietypublishing.org |

| Limit of Detection (Post-column derivatization) | 2.9 µg/L royalsocietypublishing.org |

| Limit of Quantitation (Post-column derivatization) | 9.7 µg/L royalsocietypublishing.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. thermofisher.comwaters.com This technique is a gold standard for the identification and quantification of compounds in complex mixtures. thermofisher.com Reserpine is frequently used as a calibration standard for evaluating the performance of mass spectrometers. thermofisher.com

LC-MS methods have been developed for the analysis of reserpine in various matrices, including human plasma. waters.comnih.gov These methods often utilize a C18 column and a mobile phase containing an acid like formic acid to promote ionization. thermofisher.comhitachi-hightech.com However, studies have shown that using a high pH buffer in the mobile phase can result in superior peak shape and higher peak intensity for reserpine. thermofisher.com High-resolution mass spectrometry, such as time-of-flight (TOF) mass spectrometry, allows for very sensitive and accurate quantification. waters.com A sensitive UPLC-MS/MS method was developed for the simultaneous determination of reserpine and other alkaloids in human plasma, demonstrating a lower limit of quantification of 0.36 ng/mL for reserpine. nih.gov

Table 4: UPLC-MS/MS Method for Reserpine in Human Plasma

| Parameter | Condition |

|---|---|

| Column | C18 (50 × 2.1 mm, 1.7 μm) nih.gov |

| Mobile Phase | Acetonitrile : water : formic acid (60:40:0.1%, v/v/v) nih.gov |

| Flow Rate | 0.2 mL/min nih.gov |

| Ionization Mode | Positive Electrospray nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor > Product Ion (Reserpine) | m/z 609.32 > 195.01 nih.gov |

| Linear Range (Reserpine) | 0.36–400 ng/mL nih.gov |

| Lower Limit of Quantification (Reserpine) | 0.36 ng/mL nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative and semi-quantitative analysis of reserpine. nih.govresearchgate.netakjournals.com It is particularly useful for the initial screening of plant extracts for the presence of reserpine. researchgate.netakjournals.com

In a typical TLC analysis of reserpine, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of organic solvents serves as the mobile phase. scholarsresearchlibrary.com For instance, a mobile phase of toluene, ethyl acetate, diethylamine, and glacial acetic acid (6.5:5.0:1.5:0.5 v/v/v/v) has been used for the simultaneous estimation of reserpine and arjunolic acid. scholarsresearchlibrary.com After development, the spots can be visualized under UV light. researchgate.net The Rf value (retention factor) is used for identification. For example, in one study, the Rf value for standard reserpine was found to be 0.47. researchgate.net Another high-performance TLC (HPTLC) method reported an Rf value of 0.42±0.03 for reserpine. scholarsresearchlibrary.com A novel method has also been reported that combines TLC with surface-enhanced Raman spectroscopy (SERS) for the sensitive analysis of reserpine. nih.gov

Table 5: HPTLC Method for Reserpine

| Parameter | Condition |

|---|---|

| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 scholarsresearchlibrary.com |

| Mobile Phase | Toluene:Ethyl-acetate:Diethylamine:Glacial acetic acid (6.5:5.0:1.5:0.5 v/v/v/v) scholarsresearchlibrary.com |

| Detection | Densitometric scanning at 254 nm scholarsresearchlibrary.com |

| Rf Value (Reserpine) | 0.42 ± 0.03 scholarsresearchlibrary.com |

| Linearity Range (Reserpine) | 200 ng to 1600 ng scholarsresearchlibrary.com |

Spectroscopic and Spectrometric Approaches

Ultraviolet/Visible (UV/Vis) spectrophotometry is a widely utilized technique for the quantitative analysis of reserpine in various formulations. This method is based on the principle that reserpine absorbs light in the ultraviolet spectrum, and the amount of light absorbed is directly proportional to its concentration.

The UV spectrum of reserpine typically shows absorption maxima which can be used for its quantification. For instance, in a methanolic solution, reserpine exhibits a maximum absorbance (λmax) at approximately 268 nm. patnawomenscollege.in Another study reports a λmax at 217 nm in the concentration range of 2-10 µg/ml, adhering to the Beer-Lambert law. researchgate.net The selection of the specific wavelength for quantification can sometimes be influenced by the presence of other substances in the sample matrix. To enhance specificity, derivative spectrophotometry can be employed. A first-order UV derivative spectrophotometry method has been developed, using the measurement at 312 nm for quantification, which helps in minimizing interference from excipients in tablet formulations. core.ac.uk

The applicability of UV/Vis spectrophotometry extends to the analysis of reserpine in pharmaceutical preparations, including tablets and homeopathic mother tinctures. researchgate.netresearchgate.net The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, and precision. researchgate.net For instance, one validated method showed a linearity range of 10-50 µg/mL with a correlation coefficient of 0.9998. core.ac.uk The accuracy, often determined by recovery studies, has been reported to be in the range of 98.54-99.72%. researchgate.net

However, for complex mixtures or when reserpine is present with other alkaloids, a preliminary separation step like paper ionophoresis or chromatography may be necessary before spectrophotometric measurement to ensure accurate quantification. researchgate.net In some cases, UV detection is coupled with liquid chromatography (LC) to separate reserpine from other components before quantification. nih.gov

Table 1: UV/Vis Spectrophotometry Parameters for Reserpine Quantification

| Parameter | Value | Reference |

|---|---|---|

| λmax (Methanol) | 268 nm | patnawomenscollege.in |

| λmax (Solvent Not Specified) | 217 nm | researchgate.net |

| Derivative Spectrophotometry Wavelength | 312 nm | core.ac.uk |

| Linearity Range | 2-10 µg/ml | researchgate.net |

| Linearity Range | 10-50 µg/mL | core.ac.uk |

| Accuracy (Recovery) | 98.54-99.72 % | researchgate.net |

| Limit of Detection (LOD) | 1.05 µg/ml | researchgate.net |

| Limit of Quantification (LOQ) | 3.19 µg/ml | researchgate.net |

Fluorescence spectrophotometry offers a highly sensitive approach for the determination of reserpine. This technique relies on the principle that reserpine, or a derivative, can be excited by light of a specific wavelength and will then emit light at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte.

Reserpine itself exhibits native fluorescence. A common method involves using an excitation wavelength of 280 nm and measuring the emission at 360 nm. nih.govnih.gov This intrinsic fluorescence allows for the direct quantification of reserpine in various samples, including pharmaceutical tablets. nih.gov The fluorescence properties of reserpine can be influenced by the solvent. For example, in methanolic solutions, a linear relationship between concentration and emission spectra has been observed in the 0.1-0.6 µg/ml range, while in aqueous solutions, the linearity for excitation spectra is in the 0.6-10 µg/ml range. researchgate.net

To enhance sensitivity and specificity, derivatization techniques are often employed. One such method involves the oxidation of reserpine to 3,4-dehydroreserpine, a highly fluorescent product. rsc.org This oxidation can be achieved using various reagents, such as cerium(IV) sulfate in an acetic acid solution, which is a rapid and simple procedure. rsc.org Another approach involves online photochemical derivatization in a flow-injection system, where a fluorescent photoproduct is generated and then measured. nih.gov

Fluorescence spectrophotometry can also be coupled with liquid chromatography (LC) for the analysis of complex mixtures. This combination allows for the separation of reserpine from other compounds before its sensitive detection. nih.govfabad.org.tr For instance, in the analysis of tablets containing both reserpine and chlorothiazide (B1668834), LC with fluorescence detection was used for reserpine, while a UV detector was used for chlorothiazide in series. nih.gov

Table 2: Fluorescence Spectrophotometry Parameters for Reserpine Analysis

| Parameter | Value | Application | Reference |

|---|---|---|---|

| Excitation Wavelength | 280 nm | Direct quantification | nih.govnih.gov |

| Emission Wavelength | 360 nm | Direct quantification | nih.govnih.gov |

| Excitation Wavelength | 405 nm | Dissolution studies | fabad.org.tr |

| Emission Wavelength | 500 nm | Dissolution studies | fabad.org.tr |

| Linearity Range (Methanol) | 0.1-0.6 µg/ml | Emission spectra | researchgate.net |

| Linearity Range (Aqueous) | 0.6-10 µg/ml | Excitation spectra | researchgate.net |